molecular formula C24H48O B14519297 Tetracos-19-en-1-ol CAS No. 62803-23-0

Tetracos-19-en-1-ol

Cat. No.: B14519297
CAS No.: 62803-23-0
M. Wt: 352.6 g/mol
InChI Key: QYLHGWAGCPEIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracos-19-en-1-ol typically involves the reduction of the corresponding aldehyde or ester. One common method is the reduction of Tetracos-19-enal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of Tetracos-19-enoic acid or its derivatives. This process is typically conducted under high pressure and temperature conditions using a metal catalyst such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions

Tetracos-19-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetracos-19-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other long-chain alcohols and fatty acids.

    Biology: It is studied for its role in cell membrane structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its anti-inflammatory properties.

    Industry: It is used in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of Tetracos-19-en-1-ol involves its interaction with cell membranes and enzymes involved in lipid metabolism. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for certain receptors involved in lipid signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other long-chain alcohols and contributes to its specific applications in research and industry .

Properties

CAS No.

62803-23-0

Molecular Formula

C24H48O

Molecular Weight

352.6 g/mol

IUPAC Name

tetracos-19-en-1-ol

InChI

InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h5-6,25H,2-4,7-24H2,1H3

InChI Key

QYLHGWAGCPEIAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.